6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine
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Overview
Description
6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is a spiro compound characterized by a unique structure that includes an oxazolidine ring fused to a spirocyclic system. This compound has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine typically involves the formation of the oxazolidine ring followed by the introduction of the spirocyclic system. One common method involves the reaction of an appropriate amine with an epoxide under acidic conditions to form the oxazolidine ring. This intermediate is then subjected to further reactions to introduce the spirocyclic system .
Industrial Production Methods
While specific industrial production methods for 6-Ethyl-3-oxa-1-azaspiro[4This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction could produce secondary amines .
Scientific Research Applications
6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antitumor activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spirocyclic compound used as an insecticide.
1-Oxa-4-azaspiro[4.5]decane derivatives: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine is unique due to its specific combination of an oxazolidine ring and a spirocyclic system.
Properties
Molecular Formula |
C10H18N2O |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-2-8-5-3-4-6-10(8)7-13-9(11)12-10/h8H,2-7H2,1H3,(H2,11,12) |
InChI Key |
CFSQTFBAKGNUPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC12COC(=N2)N |
Origin of Product |
United States |
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